![molecular formula C22H25FN2OS B2570184 N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide CAS No. 895781-87-0](/img/structure/B2570184.png)
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide
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Overview
Description
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide, commonly known as FTZ, is a synthetic compound that has been extensively studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. FTZ is a small molecule that is able to cross the blood-brain barrier and target specific receptors in the brain, making it a promising candidate for drug development.
Scientific Research Applications
Quantitative Assessment of Noncovalent Interactions
Research on adamantane-1,3,4-thiadiazole hybrids, including derivatives similar to the queried compound, has provided insights into the nature of noncovalent interactions. These interactions play a crucial role in the stabilization of crystal structures, as demonstrated through quantum theory of atoms-in-molecules (QTAIM) analysis and Hirshfeld surface analysis. Such studies underline the importance of noncovalent interactions in molecular design and the development of new materials (El-Emam et al., 2020).
Antiviral Activity
Adamantane derivatives have been evaluated for their antiviral properties. A study involving microwave-assisted synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds carrying an adamantyl moiety demonstrated significant inhibitory effects against influenza viruses. This research highlights the potential of adamantane derivatives in developing novel antiviral agents (Göktaş et al., 2012).
Novel Synthetic Routes
Innovative synthetic approaches for adamantane derivatives have been explored, such as the facile synthesis of N-{2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl} adamantane-1-carboxamide (Adatanserin). This method demonstrates the versatility of adamantane-based compounds in pharmaceutical development and offers a more efficient pathway for their production (Su et al., 2011).
Material Science Applications
Adamantane derivatives have found applications in material science, such as in the synthesis and characterization of adamantane-type cardo polyamides. These polyamides exhibit high thermal stability and solubility in various solvents, making them suitable for use in advanced materials and coatings (Liaw et al., 1999).
Luminescence Properties
The luminescence properties of adamantane derivatives have been investigated, with several long-chain (2,7-carbazolyl) adamantane copolymers synthesized for potential use as blue-light-emitting materials. Their excellent thermal and spectral stability, along with high fluorescence quantum efficiency, make them promising candidates for optoelectronic applications (Liu et al., 2017).
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to act on a variety of targets, including various enzymes and receptors .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function of the target .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of thiazole derivatives .
properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2OS/c23-18-3-1-2-17(9-18)20-25-19(13-27-20)4-5-24-21(26)22-10-14-6-15(11-22)8-16(7-14)12-22/h1-3,9,13-16H,4-8,10-12H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSUOAUBAQKZBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CSC(=N4)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide |
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